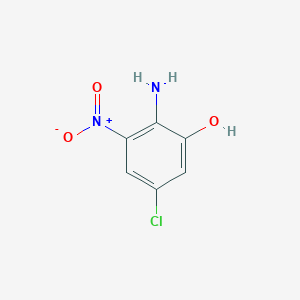

2-Amino-5-chloro-3-nitrophenol

Description

Overview of Phenolic Nitroaromatic Compounds in Contemporary Chemical Science

Phenolic nitroaromatic compounds, characterized by a phenol (B47542) ring substituted with at least one nitro group (—NO2), represent a significant class of organic molecules at the intersection of industry, environmental science, and chemical research. mdpi.comnih.gov These compounds are largely synthetic, with their production primarily achieved through the nitration of aromatic precursors like benzene (B151609), toluene, and phenol using methods such as mixed-acid reactions involving sulfuric and nitric acids. nih.gov The strong electron-withdrawing nature of the nitro group, a consequence of the two electronegative oxygen atoms bonded to a partially positive nitrogen atom, imparts unique chemical and functional diversity to these molecules. nih.gov This electronic characteristic makes the aromatic ring more susceptible to certain chemical reactions and contributes to the stability and, in some cases, the recalcitrance of these compounds. nih.govfiveable.me

In contemporary chemical science, phenolic nitroaromatic compounds are recognized for their broad utility. They serve as crucial intermediates and starting materials in the synthesis of a wide array of industrial and consumer products, including dyes, polymers, pesticides, and explosives. nih.govresearchgate.net For instance, nitrophenols and their halogenated derivatives are foundational in the production of various pesticides. nih.gov The specific positioning of the nitro group relative to the hydroxyl group and other substituents on the phenol ring can significantly influence the compound's properties, such as its acidity and reactivity. fiveable.me The nitro group's electron-withdrawing effect, for example, generally increases the acidity of the phenolic proton compared to phenol itself. fiveable.me

The environmental presence and implications of these compounds are also a major focus of study. mdpi.com Nitrophenols are found in various environmental compartments, including the atmosphere and waterways, where they can undergo photochemical reactions and other transformations. mdpi.commdpi.com Their toxicity and potential as pollutants have prompted extensive research into their detection, degradation, and environmental fate. mdpi.comnih.gov

Fundamental Significance and Emerging Research Trajectories of Substituted Nitrophenols

The fundamental significance of substituted nitrophenols lies in the profound influence that various functional groups (substituents) have on the physicochemical properties and reactivity of the core nitrophenol structure. The type, number, and position of these substituents on the aromatic ring can dramatically alter the molecule's electronic distribution, steric hindrance, and intermolecular interaction potential. ontosight.aichemrxiv.org For instance, electron-donating substituents like hydroxyl (–OH) and amino (–NH2) groups increase the electron density of the aromatic ring, which in turn affects the molecule's reactivity and interactions with its environment. chemrxiv.org Conversely, electron-withdrawing groups, such as the nitro group (–NO2) itself, make the aromatic ring electron-deficient. fiveable.me This interplay of substituents governs key properties like acidity, solubility, and the propensity for specific chemical reactions. fiveable.meontosight.ai

Emerging research trajectories are increasingly focused on harnessing this substituent-driven tunability for a variety of applications. One major area of investigation is the development of advanced materials. For example, the unique electronic properties of substituted nitrophenols make them candidates for fluorescent sensors capable of detecting specific analytes, including explosives. rsc.org The design of these sensors often relies on creating specific intermolecular interactions, which can be finely tuned by the choice of substituents. rsc.org

Another significant research direction involves environmental science and remediation technologies. The degradation of nitrophenolic pollutants is a key concern, and studies are exploring how different substituents affect their breakdown through processes like advanced oxidation. researchgate.netmdpi.com For example, the presence and position of a chlorine atom on a nitrophenol molecule can influence its degradation pathway and the formation of byproducts. mdpi.com Furthermore, research into the atmospheric chemistry of nitrophenols investigates how substituents impact their photochemical transformations and contribution to air pollution. mdpi.com

In the realm of synthetic chemistry, there is ongoing work to develop more efficient and selective methods for the synthesis of complex substituted nitrophenols. researchgate.netsharif.edu These efforts are crucial for accessing novel compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net The study of how substituents direct the course of reactions, such as nitration, remains a key area of academic inquiry. researchgate.net

Historical Context and Evolution of Academic Inquiry into Halogenated and Aminated Nitrophenols

The academic inquiry into halogenated and aminated nitrophenols is rooted in the broader history of synthetic organic chemistry, which saw a surge in the late 19th and early 20th centuries. The development of nitration and halogenation reactions as fundamental tools for modifying aromatic compounds paved the way for the synthesis and study of a vast array of substituted phenols. nih.govsci-hub.se Initially, research was driven by the burgeoning dye industry, where nitrophenols and their derivatives were important intermediates. nih.gov

The insecticidal and herbicidal properties of certain substituted nitrophenols led to their investigation and use as pesticides, which became a significant area of research in the mid-20th century. nih.govontosight.ai This period saw a focus on structure-activity relationships, attempting to correlate the type and position of substituents with biological efficacy.

In more recent decades, the focus of academic inquiry has shifted and expanded. Growing environmental awareness has spurred extensive research into the environmental fate, toxicity, and degradation of halogenated and aminated nitrophenols. mdpi.comnih.govontosight.ai This has led to the development of advanced analytical techniques for their detection in soil and water, as well as innovative remediation strategies. researchgate.netacs.org

Simultaneously, the unique chemical properties of these compounds have continued to attract interest for novel applications. For instance, the ability of the amino group to be diazotized and the reactivity of the halogen substituent have been exploited in the synthesis of more complex molecules, including pharmaceuticals and specialized dyes. chemicalbook.com The study of aminated nitrophenols in hair dye formulations is another area of applied research. chemicalbook.comsigmaaldrich.com

The evolution of research has also been marked by a deeper understanding of the fundamental chemistry of these compounds. Modern spectroscopic and computational methods have enabled detailed investigations into their electronic structure, reaction mechanisms, and intermolecular interactions. mdpi.comrsc.org For example, studies now explore the intricate details of how halogen and amino groups influence the photophysical properties and excited-state dynamics of nitrophenols. mdpi.com This fundamental knowledge is crucial for the rational design of new molecules with specific functions, from targeted drugs to advanced materials.

Physicochemical Properties of 2-Amino-5-chloro-3-nitrophenol

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol aksci.com |

| Physical State | Solid aksci.com |

| Melting Point | 149-153°C aksci.com |

| Solubility | Data not readily available |

| Chemical Stability | Stable under recommended temperatures and pressures. aksci.com |

| Incompatible Materials | Strong oxidizing agents. aksci.com |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Nitrogen oxides. aksci.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O3 |

|---|---|

Molecular Weight |

188.57 g/mol |

IUPAC Name |

2-amino-5-chloro-3-nitrophenol |

InChI |

InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 |

InChI Key |

KJHAXNYWSYVDTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Pathways for 2-Amino-5-chloro-3-nitrophenol and Its Analogues

The traditional synthesis of this compound often involves multi-step sequences that utilize diverse precursor molecules. These methods have been refined over time to improve yields and selectivity.

Multi-step Synthetic Approaches from Diverse Precursor Molecules

A common strategy for synthesizing derivatives of 2-amino-5-nitrophenol (B90527) involves the use of 2-amino-4-chloro-5-nitrophenol (B145731) as a starting material. google.com This precursor can be reacted with various reagents to introduce different functional groups. For instance, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-acylated products. google.com The choice of solvent, such as N,N-dimethylacetamide or acetonitrile (B52724), can influence the reaction conditions and outcomes. google.com These multi-step syntheses, while versatile, are often part of a broader strategy to produce compounds with specific properties, such as those used as intermediates for cyan-image-forming couplers in photography. google.com

Another approach starts from more readily available precursors and involves a sequence of reactions to build the target molecule. For example, the synthesis of a related compound, 2-amino-3-nitrophenol, can be achieved through a two-step process involving the nitration of an acetylated aminophenol followed by hydrolysis. chemicalbook.com This highlights a common theme in the synthesis of complex aromatic compounds: the use of protecting groups to control reactivity and regioselectivity.

The development of automated synthesis platforms is also influencing multi-step synthesis, enabling the rapid production of a library of small molecules from pre-functionalized building blocks. mpg.de While not specific to this compound, this technology demonstrates the potential for streamlining complex synthetic sequences.

Regioselective Nitration and Halogenation Strategies

The introduction of nitro and halogen groups at specific positions on the aromatic ring is a critical aspect of synthesizing this compound. The regioselectivity of these electrophilic aromatic substitution reactions is influenced by several factors, including the nature of the substituents already present on the ring, the choice of reagents, and the reaction conditions. dergipark.org.tr

For the nitration of phenols, a variety of nitrating agents have been explored to achieve regioselectivity. dergipark.org.tr A mixture of nitric acid and sulfuric acid is a classic and potent nitrating agent, but its use can lead to the formation of isomeric byproducts. oc-praktikum.de To improve selectivity, milder and more regioselective methods have been developed. For instance, the use of ammonium (B1175870) nitrate (B79036) in the presence of potassium bisulfate has been shown to favor the ortho-nitration of phenols. dergipark.org.tr The choice of solvent can also play a crucial role in directing the position of nitration. researchgate.net

Similarly, halogenation reactions require careful control to achieve the desired regiochemistry. Traditional methods often suffer from a lack of selectivity. researchgate.net Modern approaches focus on the use of specific catalysts and reaction conditions to direct the halogen to the desired position. For example, the chlorination of 2-aminopyridine (B139424) can be controlled to yield 2-amino-5-chloropyridine (B124133), which can then be nitrated. This sequential approach avoids the formation of unwanted isomers.

The interplay between the directing effects of the amino, hydroxyl, and existing chloro groups on the phenol (B47542) ring is a key consideration in the synthesis of this compound. The amino and hydroxyl groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. This complex interplay necessitates carefully designed synthetic strategies to achieve the desired 3-nitro, 5-chloro substitution pattern.

Table 1: Comparison of Nitration Methods for Phenolic Compounds

| Nitrating Agent/System | Key Features | Typical Products | Reference |

| HNO₃ / H₂SO₄ | Strong acid conditions, can lead to over-nitration and isomer mixtures. | Mixture of ortho- and para-nitrophenols. | oc-praktikum.de |

| NH₄NO₃ / KHSO₄ | Milder conditions, promotes regioselective ortho-nitration. | Predominantly o-nitrophenols. | dergipark.org.tr |

| Cu(NO₃)₂ in Acetic Acid | Green chemistry approach, suitable for educational labs. | Not specified for regioselectivity. | acs.org |

| NaNO₂ | Versatile reagent for nitration and nitrosation under various conditions. | Can be used for direct nitration of arenes. | thieme-connect.de |

This table provides a general overview and the specific outcomes can vary based on the substrate and reaction conditions.

Cyclization-Nitration-Hydrolysis Sequences in Synthesis

A notable and efficient method for the synthesis of 2-amino-5-nitrophenol involves a three-step sequence: cyclization, nitration, and hydrolysis. This pathway begins with the reaction of an o-aminophenol with urea (B33335) in the presence of sulfuric acid to form a benzoxazolone intermediate. This cyclization step is crucial for directing the subsequent nitration. The benzoxazolone is then nitrated, often using nitric acid in an ionic liquid medium, which can enhance the reaction's efficiency and control. The final step is the hydrolysis of the nitro-substituted benzoxazolone under basic conditions to yield the desired 2-amino-5-nitrophenol. This method has been reported to achieve high yields, although it requires the use of corrosive acids.

A variation of this strategy involves the formation of a 2-methylbenzoxazole (B1214174) from 2-aminophenol (B121084) and acetic anhydride, which is then nitrated and subsequently hydrolyzed to produce 2-amino-5-nitrophenol.

Table 2: Key Steps in the Cyclization-Nitration-Hydrolysis Synthesis of 2-Amino-5-nitrophenol

| Step | Reactants | Conditions | Product | Yield | Reference |

| Cyclization | o-Aminophenol, Urea, Sulfuric Acid | 110–135°C | Benzoxazolone | 98.7% | |

| Nitration | Benzoxazolone, Nitric Acid | Ionic liquid media | Nitrobenzoxazolone | High | |

| Hydrolysis | Nitrobenzoxazolone | Basic conditions | 2-Amino-5-nitrophenol | 89–98% (overall) |

The yields reported are for the synthesis of 2-amino-5-nitrophenol and may vary for its chloro-substituted analog.

Advanced and Green Chemistry Methodologies in Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and electrochemical pathways.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.com This technique has been successfully applied to various steps in the synthesis of heterocyclic compounds, including the formation of benzoxazoles, which are structurally related to the intermediates in the cyclization-nitration-hydrolysis pathway. mdpi.com

For instance, the cyclization of 2-aminophenols with aldehydes to form benzoxazoles can be significantly enhanced by microwave irradiation, often in the presence of a deep eutectic solvent as a catalyst. mdpi.com While a specific microwave-assisted protocol for the complete synthesis of this compound is not detailed in the provided search results, the successful application of microwave technology to key reaction steps suggests its potential for developing a more efficient and environmentally friendly synthesis of this compound. researchgate.net Microwave irradiation has also been used for the nitration of phenol using calcium nitrate, highlighting its applicability in this critical transformation. acs.org

Electrochemical Synthesis Pathways for Functionalized Derivatives

Electrochemical methods offer a green and often highly selective alternative for the synthesis of functionalized organic molecules. These techniques can be used for both the synthesis of the core molecule and for the introduction of functional groups. While direct electrochemical synthesis of this compound is not explicitly described, the electrochemical reduction of nitrophenols to aminophenols is a well-established process. csic.es This indicates the potential for using electrochemistry in the final step of a synthetic sequence.

Furthermore, electrochemical methods are being developed for the synthesis of functionalized graphene-polyarginine composites for the detection of p-nitrophenol, showcasing the versatility of electrochemistry in interacting with nitrophenol compounds. nih.gov The electrochemical synthesis of various functionalized derivatives of phenols and other aromatic compounds is an active area of research, and it is plausible that such methods could be adapted for the targeted synthesis of this compound or its precursors. csic.esnih.gov

Elucidation of Reaction Mechanisms and Intrinsic Reactivity

The reactivity of the this compound ring is governed by the electronic properties of its four substituents: the hydroxyl (-OH), amino (-NH₂), nitro (-NO₂), and chloro (-Cl) groups. Their combined activating, deactivating, and directing effects determine the molecule's behavior in various chemical transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The regioselectivity and rate of this reaction are dictated by the existing substituents. In this compound, the hydroxyl and amino groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. lkouniv.ac.in Conversely, the nitro group is a strong deactivating group, directing electrophiles to the meta position, while the chlorine atom is a deactivating but ortho-, para-directing group. lkouniv.ac.ingeorganics.sk

The presence of both strongly activating and strongly deactivating groups on the same ring creates a complex reactivity profile. georganics.skspcmc.ac.in The activating effects of the -OH and -NH₂ groups generally dominate, making the ring more nucleophilic than benzene. However, the potent electron-withdrawing nature of the -NO₂ group significantly retards the reaction rate. georganics.sk The ultimate outcome of an EAS reaction depends on the specific electrophile and reaction conditions. For example, the coexistence of nitro and hydroxy groups has been shown to facilitate electrophilic substitution during chlorination processes, leading to the formation of various chlorinated byproducts. nih.gov

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para |

The reduction of the nitro group is one of the most significant transformations for nitroaromatic compounds. georganics.sk This reaction can proceed through several stages, yielding different products depending on the reducing agent and conditions. wikipedia.org

The typical pathway involves the reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). In the context of related compounds like 2-chloro-5-nitrophenol (B15424), enzymatic systems have been shown to perform a chemoselective reduction of the nitro group to the corresponding 2-chloro-5-hydroxylaminophenol. asm.orgnih.gov This intermediate can then undergo an enzymatic Bamberger rearrangement to yield 2-amino-5-chlorohydroquinone. asm.orgnih.gov

For complete reduction to the amine, a variety of reagents are effective. Catalytic hydrogenation using catalysts such as Palladium-on-carbon (Pd/C) or Raney Nickel is a common method. wikipedia.orgguidechem.com Chemical reducing agents like iron in acidic media or tin(II) chloride are also widely used. wikipedia.org The selective reduction of one nitro group in the presence of others is also possible, for instance, by using sodium sulfide (B99878) or polysulfides, which are milder reducing agents. spcmc.ac.ingoogle.com

| Reagent/Method | Primary Product | Mechanism/Notes | Reference |

|---|---|---|---|

| NADPH-dependent nitroreductase | Hydroxylamine (B1172632) (-NHOH) | Enzymatic, chemoselective reduction. | asm.orgnih.gov |

| Zinc metal in aqueous NH₄Cl | Hydroxylamine (-NHOH) | Chemical reduction to the hydroxylamine stage. | wikipedia.org |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Amine (-NH₂) | Commonly used for complete reduction to the amine. | wikipedia.orgguidechem.com |

| Iron (Fe) in acidic media | Amine (-NH₂) | A classic and cost-effective method for industrial-scale reductions. | wikipedia.org |

| Sodium Sulfide (Na₂S) | Amine (-NH₂) | Can be used for selective reduction in polynitro compounds. | google.com |

Nucleophilic aromatic substitution (SNAr) allows for the replacement of a halogen on an aromatic ring by a nucleophile. This reaction is typically feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

Both the phenol and aromatic amine functional groups are susceptible to oxidation. The electron-rich nature of the aromatic ring, enhanced by the -OH and -NH₂ groups, makes it prone to attack by oxidizing agents. The amino group can be particularly sensitive, and strong oxidizing conditions, such as those used in some nitration reactions, can lead to degradation of the molecule rather than the desired substitution. spcmc.ac.in To prevent this, the amino group is often protected, for example, through acetylation, before carrying out oxidative reactions or nitrations.

While specific studies on the controlled oxidation of this compound are limited, the general reactivity of its constituent groups suggests that it would be sensitive to oxidizing conditions. The outcome of such a reaction would depend heavily on the strength of the oxidizing agent and the reaction conditions, potentially leading to the formation of quinone-like structures or polymeric materials.

The multiple functional groups on this compound provide numerous handles for functional group interconversion (FGI) and the synthesis of a wide array of derivatives. These transformations allow for the fine-tuning of the molecule's chemical and physical properties.

Key strategies include:

Reduction of the Nitro Group: As previously discussed, reducing the -NO₂ group to an -NH₂ group is a pivotal transformation, yielding 2,3-diamino-5-chlorophenol, a valuable synthetic intermediate. asm.orgguidechem.com

Reactions of the Amino Group: The -NH₂ group can be acylated to form amides, for instance, by reacting it with an acyl chloride like benzoyl chloride. google.com This is also a common protection strategy. The amino group can also be converted into a diazonium salt, which is an exceptionally versatile intermediate for introducing a wide variety of other functional groups.

Reactions of the Hydroxyl Group: The phenolic -OH group can undergo standard reactions such as esterification or etherification to produce a range of derivatives.

Cyclization Reactions: The ortho relationship between the hydroxyl and amino groups allows for the formation of heterocyclic rings. For example, reaction with appropriate reagents can lead to the synthesis of benzoxazole (B165842) derivatives, which can then undergo further substitutions. google.comgoogle.commdpi.com

These interconversions are crucial for building more complex molecules and for creating libraries of compounds for various applications, such as in medicinal chemistry or materials science. mdpi.com

| Functional Group | Reaction Type | Product Functional Group/Structure | Reference |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | wikipedia.orgguidechem.com |

| Amino (-NH₂) | Acylation | Amide (-NHCOR) | google.com |

| Amino (-NH₂) | Diazotization | Diazonium Salt (-N₂⁺) | General Reaction |

| -OH and -NH₂ (ortho) | Cyclization | Benzoxazole Ring | google.comgoogle.com |

| Chloro (-Cl) | Reductive Dechlorination | Hydrogen (-H) | asm.orgnih.gov |

Molecular Structure, Advanced Spectroscopy, and Theoretical Investigations

Advanced Spectroscopic Characterization Techniques

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in 2-Amino-5-chloro-3-nitrophenol.

FTIR Spectroscopy: The FTIR spectrum of related compounds provides valuable reference points. For instance, in similar aminophenol derivatives, characteristic absorption bands are observed that confirm the presence of specific functional groups. The N-H stretching vibrations of the amino group typically appear in the region of 3300–3500 cm⁻¹. mdpi.com The O-H stretching of the phenolic group is expected as a broad band around 3200–3600 cm⁻¹. The asymmetric stretching of the nitro group (NO₂) is a strong indicator and is generally found around 1530 cm⁻¹. Furthermore, the C-Cl stretching vibration can be identified in the 600–800 cm⁻¹ range. The aromatic C=C stretching vibrations are typically observed in the 1450–1600 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Complementing FTIR, Raman spectroscopy helps in analyzing the vibrational modes of the molecule. For nitrophenol isomers, characteristic Raman peaks have been identified. For example, the asymmetric stretching vibration of the nitro group can be observed around 1333 cm⁻¹ and 1343 cm⁻¹. spectroscopyonline.com

A comparative table of expected vibrational frequencies for this compound based on related compounds is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300–3500 |

| Phenolic (OH) | O-H Stretch | 3200–3600 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Chloro (C-Cl) | C-Cl Stretch | 600–800 |

| Aromatic Ring | C=C Stretch | 1450–1600 |

This table is generated based on data from similar compounds and serves as a predictive guide.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the detailed structural analysis of this compound, providing information about the chemical environment of each proton and carbon atom.

¹H NMR: In the ¹H NMR spectrum of analogous compounds, aromatic protons typically resonate in the downfield region. For a related compound, 2-amino-4-chloro-5-nitrophenol (B145731), ¹H NMR spectral data is available. chemicalbook.com The chemical shifts of the protons are influenced by the electronic effects of the substituents on the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. For a similar compound, 2-amino-6-chloro-4-nitrophenol, ¹³C NMR data has been reported. spectrabase.com The carbon atoms attached to electronegative groups like chlorine, nitro, and hydroxyl groups will show characteristic downfield shifts.

A table summarizing the expected NMR data for this compound is provided below:

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H | Aromatic region (variable) | Shifts depend on substituent positions. |

| ¹³C | Aromatic region (variable) | Carbons attached to heteroatoms are deshielded. |

This table is a general guide based on the analysis of similar chemical structures.

UV-Visible (UV-Vis) and photoluminescence spectroscopy are employed to study the electronic transitions and optical behavior of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum reveals information about the electronic transitions within the molecule. For a related compound, 2-amino-3-nitrophenol, a maximum absorption peak has been observed. mdpi.com The presence of chromophoric groups such as the nitro group and the aromatic ring leads to absorption in the UV-Vis region, typically due to π-π* and n-π* transitions. mdpi.com In a study of 2-aminophenol (B121084) in methanol (B129727), a maximum absorption peak (λmax) was noted, indicating electronic transitions within the molecule. researchgate.net

Crystallographic and Solid-State Structural Analysis

Single Crystal X-Ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the crystal packing. While specific SCXRD data for this compound was not found in the search results, the study of related compounds demonstrates the power of this technique. For example, the crystal structures of compounds like 2-amino-5-chloropyridine (B124133) have been successfully determined using SCXRD, revealing their space group and lattice parameters. researchgate.net Such analyses have been crucial in understanding the supramolecular architecture of various organic crystals. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto the Hirshfeld surface, one can gain insights into the nature and extent of interactions such as hydrogen bonding and van der Waals forces, which govern the crystal packing. Studies on related compounds have utilized Hirshfeld surface analysis to investigate the contributions of different intermolecular contacts. nih.govnih.gov For instance, in the crystal structure of a related keto-enamine tautomer, Hirshfeld analysis revealed that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts were the most significant contributors to the crystal packing. nih.gov This type of analysis is instrumental in understanding the forces that stabilize the crystal lattice.

Studies on Polymorphism and Crystallization Processes

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit varied physical properties. While specific studies on the polymorphism of this compound are not extensively detailed in the available literature, the principles of crystallization and polymorphic screening can be understood from research on analogous compounds.

The crystallization process is influenced by factors such as solvent, temperature, and the presence of impurities or additives. For instance, studies on nitrophenol isomers have demonstrated that complex-assisted crystallization can be a powerful technique to enhance the purity of a desired product by preventing the incorporation of structural isomers into the crystal lattice rsc.org. In one such study, 3-aminobenzoic acid was used as a complexing agent to prevent the co-crystallization of 3-nitrophenol (B1666305) with 4-nitrophenol (B140041) in an aqueous system, leading to purity enhancements of over 80% without a reduction in yield rsc.org.

Furthermore, research into structurally similar molecules, like fenamic acids, shows that different polymorphs can be obtained by altering crystallization conditions, such as by using different solvents or through sublimation onto various surfaces ucl.ac.uk. The characterization of these different forms relies on techniques like Powder X-ray Diffraction (PXRD) and thermal analysis (e.g., Differential Scanning Calorimetry) to identify unique crystal structures and phase transitions ucl.ac.ukmdpi.com. Mechanochemical synthesis has also been shown to produce specific, thermodynamically stable polymorphs of related aromatic compounds mdpi.com. These methodologies form the basis for how the potential polymorphism of this compound would be investigated.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized molecular geometry of compounds. mdpi.com For molecules related to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are standard for predicting geometric parameters (bond lengths and angles) and electronic properties. dergipark.org.trnih.govacs.org

These calculations provide insights into the molecule's stability, reactivity, and potential for nonlinear optical (NLO) applications. researchgate.net Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher polarizability and reactivity. researchgate.net

While specific DFT data for this compound is not detailed, the table below presents typical parameters calculated for a structurally similar compound, 2-amino-5-chloropyridine, which illustrates the type of data generated. researchgate.net

This data is for the related compound 2-amino-5-chloro-3-nitropyridine (B1267368) and is for illustrative purposes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly useful for investigating how a molecule like this compound might interact with biological targets, such as enzymes. nih.gov

Studies on the biodegradation of related chloronitrophenols provide a clear context for the application of molecular docking. For example, the bacterium Ralstonia eutropha JMP134 can utilize 2-chloro-5-nitrophenol (B15424) as a source of carbon, nitrogen, and energy. nih.gov The degradation pathway begins with the reduction of the nitro group. nih.govresearchgate.net

The key initial steps in the degradation of the isomer 2-chloro-5-nitrophenol are:

Nitro Reduction : The compound is first reduced to 2-chloro-5-hydroxylaminophenol by a 3-nitrophenol nitroreductase enzyme. nih.govresearchgate.net

Rearrangement : This intermediate undergoes an enzymatic Bamberger rearrangement to form 2-amino-5-chlorohydroquinone, catalyzed by a mutase. nih.govresearchgate.net

Dehalogenation : The chlorine is then removed reductively to form aminohydroquinone, which enters further degradation pathways. nih.govresearchgate.net

Molecular docking simulations would be employed to model the interaction of this compound and its potential metabolites with the active sites of such enzymes (e.g., nitroreductases, mutases). These studies help elucidate the substrate specificity and binding affinity, providing insight into the potential for enzymatic degradation. nih.govsemanticscholar.org

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule, which are not apparent from static molecular models.

For this compound, an MD simulation would reveal:

The rotational freedom and preferred orientations of the amino (-NH₂) and nitro (-NO₂) functional groups relative to the phenol (B47542) ring.

The planarity and potential fluctuations of the aromatic ring system.

The dynamics of intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent nitro or amino groups.

The behavior of the molecule in different solvent environments.

While specific MD simulation studies on this compound were not identified in the surveyed literature, this technique remains a vital tool for understanding the molecule's behavior at an atomic level, complementing the static picture provided by geometry optimization.

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters, which can then be validated against experimental data from techniques like Fourier-transform infrared (FTIR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

The process involves:

Geometry Optimization : An optimized molecular geometry is first calculated using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). acs.org

Frequency Calculation : Vibrational frequencies (for IR and Raman) and NMR chemical shifts are then calculated based on this optimized structure. researchgate.netscience.gov

Scaling : Theoretical vibrational frequencies are often systematically higher than experimental ones due to the calculations being based on a harmonic approximation. Therefore, they are typically scaled by a factor (e.g., 0.965) to achieve better agreement with experimental spectra. nih.govacs.org

Validation : The scaled theoretical spectra are compared with experimental spectra to confirm the accuracy of the computational model and to aid in the assignment of vibrational modes. researchgate.net

This correlative approach between theoretical predictions and experimental results is essential for the unambiguous structural characterization of complex organic molecules. acs.orgnih.gov Discrepancies between theoretical and experimental data can point to effects not captured in the gas-phase calculations, such as intermolecular hydrogen bonding in the solid state. dergipark.org.tr

Derivatives, Functional Materials, and Research Applications

Synthesis and Advanced Characterization of Novel Derivatives

The reactivity of the functional groups on 2-Amino-5-chloro-3-nitrophenol allows for the creation of diverse derivatives, including amides, esters, sulfones, and complex heterocyclic structures.

The amino group of the parent compound is readily acylated to form amide derivatives. This common synthetic transformation is a key step in creating molecules with varied biological and material properties. sphinxsai.comresearchgate.net The synthesis generally involves the reaction of the aminophenol with an acid chloride or a carboxylic acid, often in the presence of a catalyst or a coupling agent. sphinxsai.comacs.org For instance, research on related aminophenols has demonstrated the synthesis of benzamide (B126) derivatives by reacting the amino group with benzoyl chloride. google.com Similarly, ester derivatives can be formed through the reaction of the phenolic hydroxyl group, typically following the Fischer-Speier esterification method which involves refluxing with an alcohol in the presence of a strong acid catalyst. sphinxsai.com

A series of substituted benzamides have been synthesized by reacting substituted anilines with acid chlorides in a basic medium at low temperatures. acs.org The formation of the amide bond is confirmed through spectroscopic methods like ¹H NMR, which shows a characteristic singlet for the amide proton (CONH), and ¹³C NMR, which confirms the amide carbonyl carbon signal. acs.org

Table 1: Examples of Amide Derivative Synthesis

| Reactant A | Reactant B | Resulting Derivative Class | General Conditions | Source |

|---|---|---|---|---|

| 2-Amino-4-chloro-5-nitrophenol (B145731) | Benzoyl chloride | Benzamide | Reaction with pyridine (B92270) | google.com |

| Substituted Anilines | Substituted Acid Chlorides | Substituted Benzamides | Basic media, 0°C | acs.org |

| Amino Acid Ester | Substituted Aniline (B41778) | Amide | Methanol (B129727), reflux | sphinxsai.com |

Electrochemical synthesis has emerged as a green and efficient method for preparing sulfone and sulfonamide derivatives from aminophenols. researchgate.netbohrium.com This approach avoids the use of harsh chemical oxidants and reductants. researchgate.net For a closely related compound, 2-amino-5-nitrophenol (B90527) (ANP), an innovative electrochemical process has been developed. researchgate.net The method involves a paired electrochemical process in an undivided cell where the nitro group of ANP is first reduced at the cathode to a hydroxylamine (B1172632), which is then oxidized at the anode to a nitroso compound. researchgate.netdntb.gov.ua Simultaneously, an arylsulfinic acid is generated at the anode. dntb.gov.ua These in-situ generated species react in a one-pot synthesis to form the corresponding sulfonamide derivatives under catalyst-free and mild conditions. researchgate.net

This electrochemical strategy allows for the synthesis of novel sulfonamide-diarylsulfone (SDS) and diarylsulfone (DAS) derivatives. researchgate.net The SDS derivatives are formed through a reduction/oxidation process, while DAS derivatives are created via a direct oxidation process at the anode. researchgate.net

The versatile structure of this compound serves as a scaffold for building more complex heterocyclic molecules.

Benzophenone Derivatives: 2-Aminobenzophenones are crucial intermediates in the synthesis of various fine chemicals. researchgate.net A series of novel 2-amino-5-chlorobenzophenone (B30270) derivatives have been prepared through the reaction of 2-(chloroacetamido)-5-chlorobenzophenone with different aniline derivatives. researchgate.net This synthesis can be performed using both conventional heating and microwave irradiation methods, with the latter often providing advantages in reaction time and yield. The structures of these compounds are typically confirmed using IR, ¹H NMR, and elemental analysis. researchgate.net

Oxadiazole Derivatives: 1,3,4-Oxadiazole derivatives are an important class of heterocyclic compounds. d-nb.infoijper.org A general synthetic route involves the reaction of hydrazides with reagents like thiosemicarbazide (B42300) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). d-nb.info The resulting 2-amino-1,3,4-oxadiazole can be further functionalized. For example, the amino group can be acylated with various acid chlorides to yield a range of N-acyl derivatives. d-nb.info Another pathway to 1,3,4-oxadiazoles involves the cyclization of hydrazide derivatives, which can be prepared from corresponding esters by reacting them with hydrazine (B178648) hydrate. uobaghdad.edu.iq

Table 2: Synthesis of Heterocyclic Derivatives

| Derivative Class | Starting Material | Key Reagents | Synthetic Method | Source |

|---|---|---|---|---|

| 2-Amino-5-chlorobenzophenone | 2-(chloroacetamido)-5-chlorobenzophenone | Aniline derivatives | Conventional heating or microwave irradiation | researchgate.net |

| 1,3,4-Oxadiazole-2-amine | Phenyl acetic acid derivatives | Thiosemicarbazide, POCl₃ | Cyclization | d-nb.info |

| 1,3,4-Oxadiazole-2-thiol | Hydrazide derivative | CS₂, KOH | Cyclization | uobaghdad.edu.iq |

Incorporating functional molecules like this compound into polymeric matrices is a strategy to create advanced materials with enhanced properties. The amino and hydroxyl groups provide reactive sites for polymerization. For example, aromatic diamines containing nitro groups have been used to synthesize novel polyimides through polycondensation with various aromatic dianhydrides. researchgate.net Introducing such functional units into the polymer backbone can modify key characteristics like solubility, thermal stability, and optical properties. researchgate.net The presence of bulky pendant groups or non-coplanar structures can improve the solubility of otherwise rigid polymers in organic solvents. researchgate.net Another approach is the creation of covalent triazine polymers (CTPs), where the chlorine atoms on a cyanuric chloride linker are substituted by nucleophiles like amines or alcohols, leading to a stable, cross-linked, nitrogen-rich polymer. rsc.org This method offers a metal-free polymerization under mild conditions. rsc.org

Exploration of Functional Properties for Advanced Materials

Derivatives of this compound are of significant interest for applications in materials science, particularly for their optical properties.

Organic materials with donor-π-acceptor structures are known to exhibit significant nonlinear optical (NLO) properties. scirp.org The presence of electron-donating groups (like -NH₂) and electron-accepting groups (like -NO₂) on a conjugated system can lead to large molecular hyperpolarizabilities, which are essential for second and third-order NLO effects. scirp.orgacs.org

Research into pyridine derivatives, which share structural similarities with nitrophenol derivatives, has shown excellent NLO properties. scirp.orgscirp.org For example, single crystals of 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB) have been synthesized and studied. scirp.orgscirp.org Z-scan studies confirmed its third-order NLO behavior, exhibiting a self-defocusing nature. scirp.org Similarly, 2-amino-3-nitropyridinium trichloroacetate (B1195264) was found to be a phase-matching material with a second-harmonic generation (SHG) efficiency two times that of potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The calculated first-order hyperpolarizability (β) of 2-amino-5-nitropyridinium-toluenesulfonate (2A5NPT) was found to be very high, indicating its potential for NLO applications. acs.org These findings suggest that crystalline forms of this compound derivatives are promising candidates for NLO materials.

Table 3: Nonlinear Optical Properties of Related Organic Crystals

| Compound | Property | Value | Source |

|---|---|---|---|

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) | Nonlinear refractive index (n₂) | 5.610 × 10⁻⁸ cm²/W | scirp.org |

| Nonlinear absorption coefficient (β) | 0.033 × 10⁻⁴ cm/W | scirp.org | |

| Third-order susceptibility (χ⁽³⁾) | 2.942 × 10⁻⁶ esu | scirp.org | |

| 2-amino-3-nitropyridinium trichloroacetate (2A3NPTCA) | SHG Efficiency | 2 times that of KDP | researchgate.net |

| 2-amino-5-nitropyridinium-toluenesulfonate (2A5NPT) | First-order hyperpolarizability (β) | 142 × 10⁻³⁰ esu | acs.org |

Chromophoric Applications in High-Performance Dyes and Pigments for Industrial and Scientific Use

The structure of this compound is intrinsically suited for applications in dye synthesis. The color of organic compounds is determined by the presence of chromophores, which are functional groups capable of absorbing light in the visible spectrum. The nitro group (-NO2) on the benzene (B151609) ring is a powerful chromophore. stainsfile.com Its light-absorbing properties are enhanced by auxochromes, such as the amino (-NH2) and hydroxyl (-OH) groups, which deepen and intensify the color. stainsfile.com

Aminophenol derivatives are crucial intermediates in the production of a wide range of colorants, including azo dyes and sulfur dyes. ijirset.comscialert.net Azo dyes, which are characterized by the -N=N- azo group, constitute a large class of synthetic dyes used extensively in the textile industry and are synthesized via diazotization and coupling reactions. ijirset.comcuhk.edu.hk For instance, isomers and related compounds like p-aminophenol, 2-amino-4-chloro-5-nitrophenol, and 2-amino-5-nitrophenol are widely used as precursors or intermediates in the manufacturing of various dyes, including those for hair coloring. ijirset.comscialert.netinchem.orgcosmeticsinfo.org A patent for 2-amino-4-chloro-5-nitrophenol highlights its utility as a hair dye color former, noting its good tinting strength and color fixation properties.

The presence of a chlorine atom in the this compound structure is significant. Halogenation is a common strategy in dye design to modify the electronic properties of the molecule, which can shift the absorption spectrum and thus alter the final color. michberk.com Furthermore, halogen substituents can enhance the dye's performance characteristics, such as its lightfastness and stability. mdpi.com The combination of the nitro, amino, hydroxyl, and chloro groups suggests that derivatives of this compound could be developed into high-performance dyes with specific shades and improved durability for industrial and scientific applications.

Table 1: Comparison of Related Aminophenol Dye Intermediates

| Compound Name | CAS Number | Molecular Formula | Key Applications in Dye Synthesis |

|---|---|---|---|

| This compound | 924274-94-2 | C₆H₅ClN₂O₃ | Potential intermediate for azo and other high-performance dyes. bldpharm.com |

| 2-Amino-4-chloro-5-nitrophenol | 6358-07-2 | C₆H₅ClN₂O₃ | Intermediate for dyes, photosensitive materials, and hair colorants. cymitquimica.comnoaa.gov |

| 2-Amino-5-nitrophenol | 121-88-0 | C₆H₆N₂O₃ | Intermediate for azo dyes (e.g., CI Solvent Red 8); used in semi-permanent and permanent hair dyes. inchem.orgsigmaaldrich.com |

| p-Aminophenol | 123-30-8 | C₆H₇NO | Precursor for azo dyes and sulfur dyes; used in hair coloring formulations. scialert.netgoogle.com |

| 4-Chloro-2-nitrophenol | 89-64-5 | C₆H₄ClNO₃ | Coupling agent used in the synthesis of azo dyes. sciencemadness.org |

Contributions to Thermal Stability and Mechanical Strength in Advanced Materials

The incorporation of specific organic molecules as monomers or additives into polymers is a key strategy for developing advanced materials with enhanced physical properties. The molecular structure of this compound suggests it could serve as a valuable component for improving the thermal stability and mechanical strength of polymers.

Furthermore, the presence of a halogen atom is a well-established feature for enhancing material performance. Halogenated polymers often exhibit high tensile strength, chemical inertness, and strong heat resistance. The chlorine atom in this compound can contribute to the non-flammability and thermal stability of a polymer into which it is incorporated. google.com Polymers containing halogenated aromatic compounds are noted for their potential as flame retardants and for providing superior mechanical properties in thermoplastic formulations. google.com The combination of a rigid aromatic core, polar functional groups capable of hydrogen bonding, and a halogen atom makes this compound a promising candidate for creating or modifying polymers to achieve higher thermal and mechanical performance for demanding applications in electronics or aerospace. longdom.org

Table 2: Physical Properties of this compound and Related Compounds

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| This compound | 188.57 | Not available | Amino, Chloro, Nitro, Hydroxyl groups. bldpharm.com |

| 2-Amino-4-chloro-5-nitrophenol | 188.57 | Not available | Amino, Chloro, Nitro, Hydroxyl groups. cymitquimica.com |

| 2-Amino-5-nitrophenol | 154.12 | 198-202 (decomposes) | Amino, Nitro, Hydroxyl groups. sigmaaldrich.com |

| 2-Amino-5-chloro-3-nitropyridine (B1267368) | 173.56 | 193-197 | Amino, Chloro, Nitro groups on pyridine ring. |

| 3-Chloro-5-nitrophenol | 173.55 | Not available | Chloro, Nitro, Hydroxyl groups. ambeed.com |

Environmental Chemistry and Biodegradation Research

Microbial Degradation Pathways and Enzymatic Mechanisms

The biological breakdown of 2-chloro-5-nitrophenol (B15424) is a complex, multi-step process orchestrated by specific microorganisms that can utilize this xenobiotic compound as a source of nutrients.

Scientific research has successfully isolated and characterized a limited number of bacterial strains with the ability to degrade 2-chloro-5-nitrophenol. These microorganisms are significant as they can use the compound as a sole source of carbon, nitrogen, and energy. nih.gov The most well-documented strains are Ralstonia eutropha JMP134 (also classified as Cupriavidus necator JMP134) and Cupriavidus sp. strain CNP-8, which was isolated from pesticide-contaminated soil. nih.govfrontiersin.org The isolation of such strains is a crucial first step in understanding the biochemical mechanisms of degradation and for their potential application in bioremediation technologies. frontiersin.org

| Strain | Isolation Source | Degradation Capability |

| Ralstonia eutropha JMP134 (Cupriavidus necator JMP134) | Australian Soil | Utilizes 2-chloro-5-nitrophenol as a sole source of carbon, nitrogen, and energy. nih.govoup.com |

| Cupriavidus sp. CNP-8 | Pesticide-contaminated soil | Utilizes 2-chloro-5-nitrophenol and meta-nitrophenol via partial reductive pathways. frontiersin.orgnih.gov |

Kinetic studies on Cupriavidus sp. strain CNP-8 have shown that its degradation of 2C5NP is concentration-dependent. The process is well-described by the modified Gompertz model, with a maximum biodegradation rate observed at a substrate concentration of 0.4 mM. nih.gov

| Parameter | Value | Condition |

| Maximum Specific Degradation Rate (μm) | 21.2 ± 2.3 μM h⁻¹ | Substrate concentration of 0.4 mM 2C5NP. frontiersin.orgnih.gov |

| Lag Phase (λ) | Prolonged with increasing substrate concentration | --- |

The microbial degradation of 2-chloro-5-nitrophenol is initiated by the enzymatic reduction of its nitro group. nih.gov This critical first step is catalyzed by a class of enzymes known as nitroreductases. In Ralstonia eutropha JMP134, the enzyme 3-nitrophenol (B1666305) nitroreductase performs a chemoselective reduction of the aromatic nitro group to a hydroxylamino group, a reaction that requires NADPH as a cofactor. nih.gov Similarly, in Cupriavidus sp. strain CNP-8, a NADPH-dependent nitroreductase, MnpA, catalyzes this partial reduction. frontiersin.orgnih.gov

Following the initial reduction and subsequent enzymatic rearrangement, a reductive dechlorination process occurs. nih.gov This step involves the removal of the chlorine atom from the intermediate metabolite 2-amino-5-chlorohydroquinone to form aminohydroquinone. nih.govresearchgate.net This sequence of nitro group reduction followed by dechlorination is a key strategy employed by these microorganisms to detoxify and metabolize the compound.

The breakdown of 2-chloro-5-nitrophenol proceeds through a series of well-defined intermediate compounds. The identification of these metabolites has been crucial for elucidating the complete degradation pathway. nih.govfrontiersin.org

The pathway begins with the reduction of 2-chloro-5-nitrophenol. Research on Cupriavidus sp. strain CNP-8 identified 2-chloro-5-nitrosophenol as the initial, transient intermediate. frontiersin.orgnih.govnih.gov This is rapidly converted to 2-chloro-5-hydroxylaminophenol . nih.govfrontiersin.org This hydroxylamino derivative then undergoes an enzymatic Bamberger rearrangement, catalyzed by a mutase, to yield 2-amino-5-chlorohydroquinone . nih.govresearchgate.net The subsequent reductive dechlorination of this compound produces aminohydroquinone . nih.gov

The final stage of the degradation before the products enter central metabolism is the aromatic ring cleavage. Aminohydroquinone serves as the substrate for this reaction. asm.org In Cupriavidus sp. CNP-8, an aminohydroquinone dioxygenase, MnpC, is believed to be responsible for the oxidative cleavage of the aromatic ring. frontiersin.orgnih.gov

| Step | Precursor | Enzyme/Process | Product |

| 1 | 2-Chloro-5-nitrophenol | Nitroreductase (MnpA) | 2-Chloro-5-nitrosophenol |

| 2 | 2-Chloro-5-nitrosophenol | Nitroreductase (MnpA) | 2-Chloro-5-hydroxylaminophenol |

| 3 | 2-Chloro-5-hydroxylaminophenol | 3-Hydroxylaminophenol Mutase | 2-Amino-5-chlorohydroquinone |

| 4 | 2-Amino-5-chlorohydroquinone | Reductive Dechlorination | Aminohydroquinone |

| 5 | Aminohydroquinone | Aminohydroquinone Dioxygenase (MnpC) | Ring Cleavage Products |

Advanced Oxidation Processes (AOPs) for Environmental Remediation Studies

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater. However, a review of available scientific literature indicates a lack of specific, detailed research focused solely on the application of AOPs to 2-Amino-5-chloro-3-nitrophenol or its precursor, 2-chloro-5-nitrophenol.

There is currently insufficient detailed research available in the searched scientific literature to provide specific kinetic data and mechanistic pathways for the photocatalytic degradation of this compound.

There is currently insufficient detailed research available in the searched scientific literature to provide specific process descriptions and efficiency data for the electrochemical degradation of this compound.

Influence of Substituents on Degradation Pathways and Rates

The environmental persistence and biodegradation of aromatic compounds like this compound are profoundly influenced by the nature, number, and position of substituents on the benzene (B151609) ring. The interplay of the amino (-NH2), chloro (-Cl), and nitro (-NO2) groups in the target molecule dictates its susceptibility to microbial attack and the subsequent metabolic pathways. Lacking direct experimental data on this compound, the following analysis is based on established principles from the biodegradation of analogous substituted phenols.

The degradation of substituted phenols is generally influenced by the electronic properties of their substituents. Electron-withdrawing groups, such as the nitro and chloro groups, tend to make the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack, which can be a key step in some degradation pathways. Conversely, electron-donating groups, like the amino group, increase the electron density of the ring, potentially favoring oxidative enzymatic reactions.

Research on a variety of substituted phenols has demonstrated that the nature and positioning of functional groups are more critical in determining the degradation rate than the mere presence of these groups. The degradation of chlorophenols, for example, can be initiated by hydroxylation at different positions, leading to chlorocatechols which are then subject to ring cleavage. nih.gov In the case of nitrophenols, both oxidative and reductive mechanisms for the removal or transformation of the nitro group have been observed. researchgate.net The degradation of aminophenols can be initiated by the removal of the amino group or by ring cleavage. nih.gov

The degradation of 2-chloro-5-nitrophenol, a close structural analog of the subject compound (lacking the amino group), has been studied in bacteria such as Ralstonia eutropha JMP134. nih.govasm.org The degradation is initiated by the reduction of the nitro group to a hydroxylamino group, which is then transformed via an enzymatic Bamberger-like rearrangement into 2-amino-5-chlorohydroquinone. nih.govasm.org This intermediate then undergoes reductive dehalogenation to form aminohydroquinone, which is subsequently mineralized. researchgate.netnih.gov This pathway highlights the importance of nitro group reduction as the initial step in the degradation of this type of compound.

The presence of an amino group, as in this compound, introduces another layer of complexity. The amino group is an electron-donating group, which could influence the initial enzymatic attack on the aromatic ring. In the degradation of other chloro- and amino-substituted phenols, the removal of the amino group or the chlorine atom can be the initial step. For instance, the degradation of 2-chloro-4-aminophenol in an Arthrobacter species is initiated by the removal of the amino group. nih.gov

Given the established pathways for related compounds, a plausible degradation pathway for this compound would likely commence with the reduction of the nitro group, a common initial step for nitroaromatic compounds. This would be followed by enzymatic reactions targeting the removal of the chlorine and amino groups, ultimately leading to an intermediate that can undergo ring cleavage. The precise sequence of these events would be dependent on the specific enzymatic machinery of the degrading microorganisms.

The following table summarizes the influence of different substituents on the degradation of phenolic compounds, based on findings from various studies. This comparative data helps in understanding the potential behavior of this compound in the environment.

| Substituent(s) | Compound Example | General Influence on Biodegradation | Initial Degradation Step Example | Reference(s) |

| Nitro | 4-Nitrophenol (B140041) | Electron-withdrawing; can be inhibitory at high concentrations. Biodegradation often initiated by reduction of the nitro group. | Reduction to 4-hydroxylaminophenol or oxidative removal of the nitro group to form hydroquinone. | nih.govnih.gov |

| Chloro | 4-Chlorophenol | Electron-withdrawing; increases recalcitrance. Dehalogenation is a key step, which can occur aerobically or anaerobically. | Hydroxylation to form 4-chlorocatechol. | nih.govnih.gov |

| Amino | 4-Aminophenol | Electron-donating; can be readily degraded, but can also be toxic to some microorganisms. | Oxidative deamination or ring cleavage. | researchgate.netresearchgate.net |

| Chloro and Nitro | 2-Chloro-5-nitrophenol | Highly recalcitrant. Degradation typically starts with the reduction of the nitro group. | Reduction of the nitro group to form 2-chloro-5-hydroxylaminophenol. | researchgate.netnih.govasm.org |

| Chloro and Amino | 2-Chloro-4-aminophenol | Degradation can be initiated by either deamination or dehalogenation. | Deamination to form chlorohydroquinone. | nih.gov |

Advanced Analytical Methodologies for Research Purposes

Chromatographic Techniques for Quantitative and Qualitative Research Analysis

Chromatography is a fundamental technique for separating components of a mixture. For a compound like 2-Amino-5-chloro-3-nitrophenol, both liquid and gas chromatography play vital roles in research analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, detection, and quantification of this compound and its isomers. wjpmr.com The development of a robust HPLC method is the first step in ensuring reliable and accurate analytical results. scispace.com Reversed-phase HPLC is the most common mode used for this type of analysis, typically employing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. scispace.compom.go.id

Method development involves optimizing several parameters to achieve good separation (resolution), sharp peaks, and a reasonable analysis time. Key parameters include the choice of the stationary phase, the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), the pH of the mobile phase, flow rate, and column temperature. chromatographyonline.com Detection is commonly performed using a UV-Vis or a Photo Diode Array (PDA) detector set at the maximum absorbance wavelength of the analyte. pom.go.idchromatographyonline.com

| Parameter | Typical Condition/Specification | Description |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The stationary phase where separation occurs. pom.go.id |

| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., Acetate) | The solvent that carries the sample through the column. pom.go.idchromatographyonline.com |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase moves through the column. pom.go.id |

| Detection | UV-Vis or PDA Detector | Measures the absorbance of the analyte as it elutes from the column. chromatographyonline.com |

| Linearity (r²) | > 0.999 | Demonstrates a proportional relationship between detector response and analyte concentration. nih.gov |

| Accuracy (% Recovery) | Typically 90-110% | Measures the closeness of the experimental value to the true value. pom.go.idnih.gov |

| Precision (%RSD) | < 2.0% | Indicates the degree of scatter between a series of measurements. pom.go.idnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and thermally stable compounds. azolifesciences.com It is particularly useful in metabolomics and for identifying byproducts from chemical reactions. nih.gov For polar, non-volatile compounds like phenols and amino acids, a chemical derivatization step is often required to increase their volatility for GC analysis. nih.govmdpi.com This typically involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace acidic protons on hydroxyl and amino groups with less polar trimethylsilyl (B98337) groups. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. azolifesciences.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint for that compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. researchgate.net By comparing these spectra to established libraries (e.g., NIST), unknown reaction products and metabolites of this compound can be identified with a high degree of confidence. nih.gov

| Step | Description | Purpose |

|---|---|---|

| Sample Preparation | Extraction of analytes from the matrix (e.g., biological fluid, reaction mixture). | Isolate the compounds of interest. |

| Derivatization | Reaction with a silylating agent (e.g., MSTFA) to increase volatility. | Make the compound suitable for GC analysis. nih.gov |

| GC Separation | The derivatized sample is injected, vaporized, and separated in a capillary column (e.g., DB-5MS). | Separate individual components of the mixture based on volatility. mdpi.com |

| MS Detection | Eluted components are ionized (typically by electron ionization) and fragmented. | Generate a unique mass spectrum for each component. azolifesciences.com |

| Identification | The resulting mass spectra are compared against spectral libraries. | Identify the structure of unknown metabolites and reaction products. nih.gov |

High-Resolution Spectrometric Methods for Structural and Quantitative Analysis

Spectrometric methods provide detailed information about the molecular weight and structure of a compound. High-resolution instruments offer superior mass accuracy, enabling the determination of elemental composition.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov This allows for the determination of a compound's molecular weight with high precision. For structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.govnih.gov In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) is selected, fragmented through collision with an inert gas, and the resulting "daughter" or "product" ions are analyzed. nih.gov This fragmentation pattern provides a wealth of structural information.

For example, in a study of the degradation of the related compound 2-chloro-5-nitrophenol (B15424) (2C5NP), a metabolite was detected with a deprotonated ion at m/z 156.14. frontiersin.org MS/MS analysis of this ion revealed characteristic fragment ions at m/z 125.89, corresponding to the loss of a nitroso group (-NO), and at m/z 139.23, corresponding to the loss of a hydroxyl group (-OH). frontiersin.org This fragmentation data was critical in identifying the metabolite as 2-chloro-5-nitrosophenol. frontiersin.org Similar MS/MS strategies would be invaluable for identifying and confirming the structure of this compound and its transformation products in complex mixtures.

Hyphenated techniques, which couple a separation method with a detection method, offer the best of both worlds. The combination of High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone of modern analytical chemistry, providing exceptional sensitivity and specificity. who.int

In this setup, the HPLC system first separates the components of a complex mixture. ub.edu The eluent from the HPLC column is then directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov The ESI source generates gas-phase ions from the analytes in the liquid stream, which are then analyzed by the mass spectrometer.

This technique was used effectively to analyze the products of 2-chloro-5-nitrophenol (2C5NP) conversion by a purified enzyme. frontiersin.org HPLC separated two distinct products, which were then subjected to mass spectrometry to determine their m/z values and fragmentation patterns, leading to their identification. frontiersin.org The power of HPLC-MS/MS lies in its ability to separate and identify co-eluting compounds and trace-level components in highly complex matrices, making it an indispensable tool for research on this compound.

Development and Validation of Research-Specific Analytical Protocols

For any research findings to be considered reliable and reproducible, the analytical methods used must be thoroughly validated. wjpmr.com The development and validation of a research-specific protocol ensure that the method is suitable for its intended application, whether it is quantifying this compound in a specific matrix or identifying its metabolites.

The validation process involves a series of experiments designed to assess the method's performance. Key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. pom.go.id

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value. nih.gov It is often assessed through recovery studies in a spiked matrix.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and includes repeatability (short-term) and intermediate precision (within-laboratory variations). nih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pom.go.id

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). scispace.com

By systematically evaluating these parameters, researchers can establish a fully validated analytical protocol that provides confidence in the quality and integrity of the generated data.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing 2-Amino-5-chloro-3-nitrophenol is a fundamental first step. Future research could focus on exploring novel catalytic systems, green solvents, and energy-efficient reaction conditions to produce the compound with high yield and purity. Investigating multi-step synthetic pathways from readily available starting materials will be crucial for making this compound accessible for further study.

In-depth Mechanistic Studies of Complex Chemical Reactions and Transformations

Understanding the reactivity of this compound is paramount. In-depth mechanistic studies of its potential chemical transformations, such as electrophilic and nucleophilic substitutions, oxidation-reduction reactions, and polymerization, will provide a foundational understanding of its chemical behavior. Elucidating the interplay between the amino, chloro, and nitro groups will be a key aspect of this research.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound. Advanced modeling techniques, such as density functional theory (DFT) calculations, can provide insights into its molecular structure, electronic properties, and spectroscopic signatures. These theoretical predictions can guide experimental work and accelerate the discovery of its potential applications.

Discovery and Characterization of New Functional Properties for Diverse Scientific Applications

A primary objective of future research will be to uncover the functional properties of this compound. Investigations could explore its potential as a chromophore or fluorophore for use in dyes and pigments, its electrochemical properties for applications in sensors or energy storage, and its biological activity for potential pharmaceutical or agrochemical uses.

Development of Innovative Bioremediation and Environmental Impact Mitigation Strategies

Given the presence of nitro and chloro groups, which are often found in environmental pollutants, research into the biodegradability and environmental fate of this compound is essential. Future studies could focus on identifying microorganisms capable of degrading this compound and developing bioremediation strategies to mitigate any potential environmental impact.

Interdisciplinary Research Integrating this compound with Emerging Technologies

The unique combination of functional groups in this compound makes it a candidate for integration with emerging technologies. Interdisciplinary research could explore its use in materials science for the development of novel polymers or functional coatings, in nanotechnology for the creation of smart materials, or in medicinal chemistry as a scaffold for new drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Amino-5-chloro-3-nitrophenol, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via nitration and chlorination of precursor phenolic derivatives. For example, starting with 2-amino-5-chlorophenol, controlled nitration at the meta position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) minimizes side reactions. Intermediate isolation via recrystallization (ethanol/water) ensures purity. Confirmation of the nitro group’s position requires spectroscopic validation (e.g., NMR and IR) to rule out ortho/para byproducts .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. For example, related nitrophenol derivatives (e.g., 2-Amino-5-nitrophenyl 2-chlorophenyl ketone) have been resolved using X-ray crystallography at 110 K, revealing bond angles and intermolecular interactions critical for reactivity studies . Complementary techniques include:

- ¹H/¹³C NMR : To identify aromatic proton environments and substituent effects.

- IR Spectroscopy : To confirm nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) functional groups.

- Mass Spectrometry : For molecular ion ([M+H]⁺) validation (theoretical m/z: 188.5 for C₆H₅ClN₂O₃) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Similar nitrophenol derivatives (e.g., 2-Amino-4-nitrophenol) degrade under prolonged UV exposure, forming nitroso byproducts. Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised to monitor decomposition .

Advanced Research Questions

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

- Methodological Answer : In polar aprotic solvents (e.g., DMSO), the nitro group stabilizes the keto tautomer, while aqueous alkaline conditions favor the enol form. UV-Vis spectroscopy (200–500 nm) can track tautomeric shifts:

- Acidic pH (pH < 5) : λₐ₆₀₀₀ ≈ 420 nm (enol dominance).

- Neutral/Basic pH (pH > 7) : λₐ₆₀₀₀ ≈ 380 nm (keto dominance).

Calibration with reference compounds (e.g., 4-Amino-3-nitrophenol) helps resolve overlapping absorbance bands .

Q. What analytical contradictions arise in quantifying trace impurities in this compound?

- Methodological Answer : Discrepancies between HPLC and titrimetric purity assays are common. For example:

- HPLC may overestimate purity due to co-eluting isomers (e.g., 2-Amino-3-chloro-5-nitrophenol).

- Titration (using FeCl₃ for hydroxyl group quantification) can underestimate purity if nitro groups react with residual acids. A hybrid approach—HPLC with diode-array detection (DAD) and spiking with certified reference materials—resolves these issues .

Q. How does the nitro group’s electron-withdrawing effect modulate the compound’s reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : The nitro group deactivates the aromatic ring, requiring optimized catalytic systems. For example: